Cas no 2243513-05-3 (1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2))
![1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2) structure](https://www.kuujia.com/scimg/cas/2243513-05-3x500.png)
1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2) Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2)
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- Inchi: 1S/C7H10N4.ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;/h2-3,5H,4,8H2,1H3;1H
- InChI Key: BGDJLQJWVJVEHD-UHFFFAOYSA-N
- SMILES: C(C1C=NN2C=CN(C)C=12)N.Cl
1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6486317-2.5g |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride |
2243513-05-3 | 95.0% | 2.5g |
$1819.0 | 2025-03-15 | |
Aaron | AR028PUX-1g |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanaminedihydrochloride |
2243513-05-3 | 95% | 1g |
$1301.00 | 2025-02-16 | |
1PlusChem | 1P028PML-5g |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanaminedihydrochloride |
2243513-05-3 | 95% | 5g |
$3390.00 | 2024-05-25 | |
Aaron | AR028PUX-50mg |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanaminedihydrochloride |
2243513-05-3 | 95% | 50mg |
$322.00 | 2025-02-16 | |
Aaron | AR028PUX-5g |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanaminedihydrochloride |
2243513-05-3 | 95% | 5g |
$3727.00 | 2023-12-15 | |
Aaron | AR028PUX-250mg |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanaminedihydrochloride |
2243513-05-3 | 95% | 250mg |
$657.00 | 2025-02-16 | |
1PlusChem | 1P028PML-250mg |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanaminedihydrochloride |
2243513-05-3 | 95% | 250mg |
$630.00 | 2024-05-25 | |
Aaron | AR028PUX-10g |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanaminedihydrochloride |
2243513-05-3 | 95% | 10g |
$5514.00 | 2023-12-15 | |
Enamine | EN300-6486317-5.0g |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride |
2243513-05-3 | 95.0% | 5.0g |
$2692.0 | 2025-03-15 | |
Enamine | EN300-6486317-0.05g |
{1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride |
2243513-05-3 | 95.0% | 0.05g |
$216.0 | 2025-03-15 |
1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2) Related Literature
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2)
Introduction to 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2) and Its Significance in Modern Chemical Biology
The compound with the CAS number 2243513-05-3, specifically 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2), represents a fascinating molecule in the realm of chemical biology. This compound belongs to the imidazopyrazole class, a scaffold that has garnered significant attention due to its diverse pharmacological properties and potential applications in drug discovery. The structural features of this molecule, particularly its imidazopyrazole core and the presence of a methyl group at the 1-position, contribute to its unique chemical and biological characteristics.
In recent years, the field of medicinal chemistry has seen a surge in interest towards heterocyclic compounds, with imidazopyrazoles being among the most studied scaffolds. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2) compound is no exception and has been explored for its potential therapeutic applications. Its hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its ability to interact with various biological targets. The imidazopyrazole core is known to bind to enzymes and receptors involved in critical cellular processes. For instance, studies have shown that imidazopyrazoles can inhibit kinases, which are often overactive in cancer cells. The methyl group at the 1-position of 1H-Imidazo[1,2-b]pyrazole-7-methanamine further modulates its binding affinity and selectivity, allowing for more targeted interactions with specific biological targets.
Recent research has highlighted the role of 1H-Imidazo[1,2-b]pyrazole-7-methanamine derivatives in modulating immune responses. Specifically, studies have demonstrated that certain imidazopyrazoles can enhance the activity of immune cells such as T-cells and macrophages. This finding is particularly relevant in the context of developing immunotherapies for diseases like cancer and autoimmune disorders. The hydrochloride salt form of this compound has been found to improve its stability and bioavailability, making it more suitable for therapeutic use.
The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 1-methyl-, hydrochloride (1:2) involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically starts with the formation of the imidazopyrazole core through cyclization reactions. Subsequent functionalization steps introduce the methyl group at the 1-position and convert the amine group into its hydrochloride salt form. These synthetic strategies highlight the importance of well-designed synthetic routes in drug development.
In addition to its pharmacological potential, 1H-Imidazo[1,2-b]pyrazole-7-methanamine has been studied for its ability to act as a tool compound in chemical biology research. Tool compounds are used to probe biological mechanisms by interacting with specific targets or pathways. The ability of this compound to modulate kinase activity has made it a valuable tool in understanding signaling pathways involved in cancer progression. By using derivatives of this compound, researchers can gain insights into how these pathways function and identify potential therapeutic targets.
The development of new drug candidates relies heavily on high-throughput screening techniques that can rapidly assess the activity of large libraries of compounds against various biological targets. 1H-Imidazo[1,2-b]pyrazole-7-methanamine derivatives have been incorporated into such screens due to their promising biological activities. These screens have led to the identification of several lead compounds that are now being further optimized for therapeutic use. The hydrochloride salt form has been particularly useful in these screens due to its improved solubility and stability.
The future prospects for 1H-Imidazo[1,2-b]pyrazole-7-methanamine derivatives are exciting and multifaceted. Ongoing research aims to improve their potency and selectivity by modifying their chemical structure. Additionally, efforts are underway to develop novel formulations that enhance their delivery and efficacy in vivo. The use of computational methods such as molecular modeling and virtual screening is also playing a crucial role in identifying new derivatives with enhanced properties.
In conclusion, 2243513-05-3 represents a significant advancement in the field of chemical biology due to its unique structural features and diverse biological activities. The compound's ability to interact with key biological targets makes it a promising candidate for drug development. With continued research and innovation, 2243513-05-3 is poised to make substantial contributions to medicine and biotechnology.
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